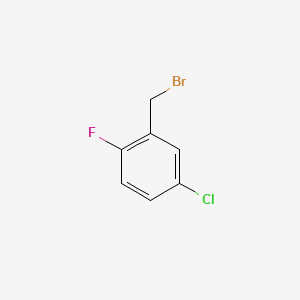

5-Chloro-2-fluorobenzyl Bromide

Description

The exact mass of the compound 5-Chloro-2-fluorobenzyl Bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-fluorobenzyl Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-fluorobenzyl Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXBUSVMEONVRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378603 | |

| Record name | 5-Chloro-2-fluorobenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71916-91-1 | |

| Record name | 5-Chloro-2-fluorobenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-chloro-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-fluorobenzyl Bromide CAS number and properties

An In-depth Technical Guide to 5-Chloro-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzyl bromide (CAS No. 71916-91-1), a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role as a versatile building block in organic synthesis.

Core Properties and Specifications

5-Chloro-2-fluorobenzyl bromide is a halogenated aromatic compound valued for its utility in introducing the 5-chloro-2-fluorobenzyl moiety into various molecular scaffolds.[1] Its reactivity makes it a crucial component in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2]

Chemical and Physical Data

The fundamental properties of 5-Chloro-2-fluorobenzyl bromide are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 71916-91-1 | [2][3][4][5] |

| Molecular Formula | C₇H₅BrClF | [1][4][5][6] |

| Molecular Weight | 223.47 g/mol | [1][4][5][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Purity | Typically ≥97% (GC) | [1][4] |

| Boiling Point | 44-45 °C; 45 °C at 0.5 mmHg | [1][5] |

| Density | ~1.65 g/mL | [1] |

| Refractive Index | n20/D ~1.56 | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| Storage Conditions | Store in a cool, well-ventilated place at 2-8 °C, under inert gas. | [1][4] |

Synonyms

This compound is also known by several other names in chemical literature and commercial catalogs:

-

2-(Bromomethyl)-4-chloro-1-fluorobenzene[3]

-

α-Bromo-5-chloro-2-fluorotoluene

Applications in Research and Development

5-Chloro-2-fluorobenzyl bromide serves as a critical building block in the synthesis of a wide range of target molecules. Its primary applications are in the pharmaceutical and agrochemical sectors.

-

Pharmaceutical Synthesis : It is a key intermediate for producing various pharmaceutical compounds, including potential cell cycle inhibitors, antibacterial, and anti-inflammatory agents.[2][3][7] The presence of chlorine and fluorine atoms can enhance the biological activity and metabolic stability of the final drug molecules.[1]

-

Agrochemical Development : The compound is used in the creation of new pesticides and herbicides.

-

Material Science : It finds application in the synthesis of advanced materials and polymers that benefit from its specific chemical properties.[1]

The general utility of 5-Chloro-2-fluorobenzyl bromide as a reactive intermediate is depicted in the following diagram.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1 | INDOFINE Chemical Company [indofinechemical.com]

- 6. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. arborpharmchem.com [arborpharmchem.com]

physicochemical characteristics of 5-Chloro-2-fluorobenzyl Bromide

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Chloro-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and applications of 5-Chloro-2-fluorobenzyl Bromide. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Chemical Identity and Properties

5-Chloro-2-fluorobenzyl bromide is a halogenated aromatic compound widely utilized as a versatile intermediate in organic synthesis.[1] Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | 2-(bromomethyl)-4-chloro-1-fluorobenzene |

| Synonyms | 1-(Bromomethyl)-5-chloro-2-fluorobenzene, 2-Fluoro-5-chlorobenzyl bromide, a-Bromo-2-fluoro-5-chlorotoluene |

| CAS Number | 71916-91-1 |

| Molecular Formula | C₇H₅BrClF |

| Molecular Weight | 223.47 g/mol [1][2] |

| SMILES | c1cc(c(cc1Cl)CBr)F |

| InChI Key | AUVLFQDKJFSFIX-UHFFFAOYSA-N |

Physicochemical Data

The physical and chemical properties of 5-Chloro-2-fluorobenzyl Bromide are summarized in the following tables for easy reference and comparison.

Physical Properties

| Property | Value |

| Appearance | Colorless to light yellow or light orange clear liquid.[1][3] |

| Boiling Point | 44-45 °C at 0.5 mmHg[1][2], 99 °C at 33 mbar[4] |

| Density | 1.65 g/cm³[1][4] |

| Refractive Index | n20D 1.56 - 1.565[1][4] |

| Solubility | Soluble in organic solvents, insoluble in water.[5] |

| Flash Point | 91 °C[3] |

Specifications and Purity

| Parameter | Specification |

| Purity | ≥ 97% (GC)[1][3] |

| Storage | Store in a cool, dry, well-ventilated place, away from heat and open flames.[2][3] Recommended storage at 2 - 8 °C.[1] Store under an inert gas as it is air sensitive.[3][6] |

Spectral Data

| Type | Data |

| ¹H-NMR (CDCl₃) | δ 4.44 (2H, d, CH₂), 7.01 (1H, t, H3), 7.26 (1H, m, H4), 7.38 (1H, m, H6)[4] |

Experimental Protocols

Synthesis of 5-Chloro-2-fluorobenzyl Bromide

A general procedure for the synthesis of 5-Chloro-2-fluorobenzyl Bromide involves the bromination of 5-chloro-2-fluorotoluene.[4]

Materials:

-

5-Chloro-2-fluorotoluene

-

N-bromosuccinimide (NBS)

-

Dibenzoyl peroxide

-

Ethyl acetate

-

Heptane

-

Water

Procedure:

-

Dissolve 5-Chloro-2-fluorotoluene (100 g, 692 mmol) in ethyl acetate (300 ml) at 20 °C.[4]

-

Sequentially add N-bromosuccinimide (147.7 g, 830 mmol) and dibenzoyl peroxide (2 g, 8.25 mmol) to the solution.[4]

-

Heat the reaction mixture to 80 °C and stir for 3 hours.[4]

-

After the reaction is complete, add heptane (300 ml) and cool the mixture to 0 °C to precipitate the succinimide.[4]

-

Filter the mixture and wash the residue with heptane.[4]

-

Wash the filtrate with water (1500 ml).[4]

-

Concentrate the filtrate to dryness under vacuum to yield the crude product.[4]

-

Purify the crude product by vacuum distillation at 99 °C and 33 mbar to obtain the final product.[4]

Caption: Synthesis Workflow of 5-Chloro-2-fluorobenzyl Bromide.

Reactivity and Applications

5-Chloro-2-fluorobenzyl bromide is a reactive intermediate used as a building block in the synthesis of more complex molecules.[5] Its halogen substitutions enhance its reactivity, making it valuable for developing a variety of compounds.[1]

Benzyl bromide derivatives are known aralkylating agents.[7] The presence of the chloro and fluoro groups on the benzene ring of 5-Chloro-2-fluorobenzyl Bromide influences its reactivity and makes it a key component in the synthesis of fluorinated compounds, which often exhibit enhanced biological activity and stability.[1]

The primary applications of this compound are in the pharmaceutical and agrochemical industries.[1][2] It is used in the synthesis of potential cell cycle inhibitors and other biologically active molecules.[4]

Caption: Key application areas for 5-Chloro-2-fluorobenzyl Bromide.

Safety Information

5-Chloro-2-fluorobenzyl Bromide is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[3] It is also a combustible liquid.[3]

Hazard Statements:

-

H227: Combustible liquid[3]

-

H290: May be corrosive to metals[3]

-

H314: Causes severe skin burns and eye damage[3]

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]

-

P234: Keep only in original container.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

It is imperative to consult the safety data sheet (SDS) for complete and detailed safety information before handling this compound.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Safety of 1-(Bromomethyl)-5-chloro-2-fluorobenzene

This technical guide provides a comprehensive overview of the safety data for 1-(Bromomethyl)-5-chloro-2-fluorobenzene (CAS No. 71916-91-1), tailored for researchers, scientists, and professionals in drug development. The information is synthesized from publicly available Safety Data Sheets (SDS) to ensure safe handling, storage, and emergency response.

Hazard Identification and Classification

1-(Bromomethyl)-5-chloro-2-fluorobenzene is a hazardous chemical that poses significant risks upon exposure. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] The material is also known to be a lachrymator, meaning it can cause tearing, and is irritating to the respiratory system.[3]

GHS Hazard Classification:

-

Corrosive to Metals: Category 1[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3][4]

GHS Label Elements:

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H314: Causes severe skin burns and eye damage.[2] H318: Causes serious eye damage.[1] H290: May be corrosive to metals.[2] |

Physical and Chemical Properties

The quantitative physical and chemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrClF | [3][5] |

| Molecular Weight | 223.47 g/mol | [5] |

| Appearance | Clear, colorless to light orange/yellow liquid | [3] |

| Density | ~1.65 g/cm³ | [3][6] |

| Boiling Point | 44-45°C at 0.5 mmHg 96-98°C at 15 mmHg | [3][6] |

| Refractive Index | ~1.5665 | [3][6] |

Handling, Storage, and Personal Protection

Due to its hazardous nature, strict safety protocols must be followed when handling and storing 1-(Bromomethyl)-5-chloro-2-fluorobenzene.

Handling and Storage:

-

Handling: Avoid all contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Ensure work is conducted in a well-ventilated area, preferably a chemical fume hood.[2]

-

Storage: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed and store under an inert atmosphere.[3][7] Recommended storage temperature is between 2°C and 8°C.[1][3][7]

Exposure Controls and Personal Protective Equipment (PPE):

| Control | Recommendation | Source(s) |

| Engineering Controls | Use in a chemical fume hood with a safety shower and eyewash station readily available. | [1] |

| Eye/Face Protection | Wear chemical safety goggles and a face shield. | [8] |

| Skin Protection | Wear compatible, chemical-resistant gloves and protective clothing to prevent skin exposure. | [1][8] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [1][8] |

First-Aid and Emergency Procedures

Immediate action is critical in the event of exposure.

| Exposure Route | First-Aid Measures | Source(s) |

| Inhalation | Remove the victim to fresh air and keep them at rest. Seek immediate medical attention. | [1][2] |

| Skin Contact | Immediately take off all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. | [1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist. | [1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [1][2] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Hazardous Combustion Products: Fire may produce toxic and corrosive gases, including carbon oxides, hydrogen halides (HBr, HCl), and gaseous hydrogen fluoride (HF).[10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Toxicological and Ecological Information

Toxicology: Detailed toxicological studies for this specific compound are not widely available. However, based on its classification, it is known to be highly corrosive and damaging to tissues upon contact. The toxicological properties have not been thoroughly investigated.[1]

Ecology: There is no specific data available regarding the ecological impact of this substance. It is advised to prevent its release into the environment, as halogenated organic compounds can be persistent and harmful to aquatic life.[8][11][12]

Experimental Protocols

Safety Data Sheets do not typically include detailed experimental protocols for the derivation of their data. The hazard classifications are determined using standardized methods, such as those outlined in the OECD Guidelines for the Testing of Chemicals. For instance, skin corrosion is typically assessed via methods like OECD Guideline 431 (In Vitro Skin Corrosion) or OECD Guideline 404 (Acute Dermal Irritation/Corrosion). Professionals should refer to these standardized guidelines for detailed methodologies.

Visualized Safety Workflows

The following diagrams illustrate the logical workflows for handling and responding to incidents involving 1-(Bromomethyl)-5-chloro-2-fluorobenzene.

Caption: A workflow for the assessment and safe handling of 1-(Bromomethyl)-5-chloro-2-fluorobenzene.

Caption: An emergency response workflow for accidental exposure incidents.

References

- 1. biosynth.com [biosynth.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chembk.com [chembk.com]

- 4. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]

- 6. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. FCKeditor - Resources Browser [windhorsetours.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

Spectroscopic Profile of 5-Chloro-2-fluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Chloro-2-fluorobenzyl Bromide (CAS No. 71916-91-1). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented by detailed experimental protocols. This information is critical for the structural elucidation, identification, and quality control of this important synthetic intermediate in pharmaceutical and agrochemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the proton (¹H) and predicted carbon-13 (¹³C) NMR spectral data for 5-Chloro-2-fluorobenzyl Bromide.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CH₂ | ~4.44 | Doublet (d) | Predicted |

| H-3 | ~7.01 | Triplet (t) | Predicted |

| H-4 | ~7.26 | Multiplet (m) | Predicted |

| H-6 | ~7.38 | Multiplet (m) | Predicted |

Note: The provided chemical shifts are based on experimental data.[1] Coupling constants are predicted based on typical aromatic and benzylic coupling.

Predicted ¹³C NMR Data

Due to the lack of readily available experimental ¹³C NMR data, the following chemical shifts are predicted based on established increments for substituted benzene rings and computational models.

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| CH₂ | ~30-35 |

| C-1 | ~125-130 (d, JC-F) |

| C-2 | ~155-160 (d, 1JC-F) |

| C-3 | ~115-120 (d, 2JC-F) |

| C-4 | ~130-135 |

| C-5 | ~128-133 |

| C-6 | ~120-125 (d, 3JC-F) |

Note: These are predicted values and should be confirmed by experimental data. The carbon attached to fluorine (C-2) will exhibit a large one-bond coupling constant (¹JC-F), and other nearby carbons will show smaller couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 5-Chloro-2-fluorobenzyl Bromide are listed below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂) | ~2960-2850 | Medium-Weak |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Strong |

| C-F Stretch | ~1250-1150 | Strong |

| C-Cl Stretch | ~800-600 | Strong |

| C-Br Stretch | ~600-500 | Medium |

| C-H Out-of-plane Bending | ~900-700 | Strong |

Note: These are predicted values based on characteristic absorption frequencies for substituted benzenes and halogenated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 222/224/226 | Molecular ion peak (isotopes of Br and Cl) |

| [M-Br]⁺ | 143/145 | Loss of Bromine radical |

| [C₇H₅ClF]⁺ | 143/145 | Tropylium-like ion after loss of Br |

| [C₆H₄Cl]⁺ | 111/113 | Loss of CH₂FBr |

| [C₆H₄F]⁺ | 95 | Loss of CH₂BrCl |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in characteristic isotopic patterns for the molecular ion and fragments containing these halogens. The base peak is expected to be the [M-Br]⁺ fragment due to the stability of the resulting benzyl cation.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-fluorobenzyl Bromide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As 5-Chloro-2-fluorobenzyl Bromide is a liquid at room temperature, the thin-film method is appropriate.

-

Data Acquisition:

-

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Gently press the plates together to form a thin film.

-

Place the plates in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Background Correction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for generating fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 5-Chloro-2-fluorobenzyl Bromide.

References

An In-depth Technical Guide to the Solubility Profile of 5-Chloro-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-fluorobenzyl Bromide (CAS No. 71916-91-1), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Core Compound Properties

5-Chloro-2-fluorobenzyl bromide is a colorless to light yellow liquid with a pungent odor.[1][2] It is a versatile reagent used in the synthesis of complex organic molecules due to its reactive benzyl bromide moiety, which is further activated by the presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring.[2]

Chemical Structure:

-

Appearance: Colorless to light yellow to light orange clear liquid[2]

-

Density: Approximately 1.65 g/mL[2]

Solubility Profile

Qualitative Solubility Summary

| Solvent Class | Common Lab Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | These solvents can solvate the polar C-Br, C-Cl, and C-F bonds without engaging in hydrogen bonding, which could lead to unwanted reactions. The overall molecular structure is compatible with these solvents. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Insoluble in Water; Likely Soluble in Alcohols | The compound is reported to be insoluble in water.[1] While it may show some solubility in alcohols, there is a high potential for solvolysis, where the solvent acts as a nucleophile, displacing the bromide. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM), Chloroform, Diethyl ether | Soluble | The benzene ring and the overall molecule have significant nonpolar character, making it compatible with nonpolar solvents. "Like dissolves like" is the guiding principle here. |

| Aqueous Acid/Base | 5% HCl, 5% NaOH, 5% NaHCO₃ | Insoluble | The compound lacks acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts.[5][6][7] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like 5-Chloro-2-fluorobenzyl Bromide. This protocol is based on standard laboratory practices for solubility testing.[5][6][8]

Objective: To determine the qualitative and semi-quantitative solubility of 5-Chloro-2-fluorobenzyl Bromide in a selection of common laboratory solvents.

Materials:

-

5-Chloro-2-fluorobenzyl Bromide

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

-

Temperature-controlled water bath or shaker

Procedure:

-

Preparation:

-

Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Ensure all handling of 5-Chloro-2-fluorobenzyl Bromide is performed in a well-ventilated fume hood, as it can cause irritation to the skin, eyes, and respiratory system.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

-

Qualitative Solubility Assessment:

-

Add approximately 1 mL of a chosen solvent to its corresponding labeled test tube.

-

Add a small, accurately weighed amount (e.g., 10 mg) of 5-Chloro-2-fluorobenzyl Bromide to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Solubility Determination (for soluble cases):

-

To a test tube containing a known volume of solvent (e.g., 1 mL), add a small, pre-weighed amount of 5-Chloro-2-fluorobenzyl Bromide.

-

Vortex the mixture until the solid is fully dissolved.

-

Continue adding small, known increments of the solute, vortexing after each addition, until a saturated solution is achieved (i.e., a small amount of undissolved solid remains).

-

The total mass of the solute dissolved in the known volume of the solvent provides an approximation of the solubility (e.g., in mg/mL).

-

For more accurate quantitative results, the saturated solution should be equilibrated at a constant temperature, and the concentration of the supernatant can be determined using a suitable analytical technique like HPLC-UV.

-

-

Considerations for Reactive Compounds:

-

When testing solubility in protic solvents like alcohols, be aware of the potential for solvolysis, which is a chemical reaction between the solute and the solvent. This can affect the interpretation of solubility results.

-

It is advisable to conduct solubility tests at the intended process temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart of the experimental workflow for solubility determination.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 5-CHLORO-2-FLUOROBENZYL BROMIDE | 71916-91-1 | INDOFINE Chemical Company [indofinechemical.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. chem.ws [chem.ws]

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 5-Chloro-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis, reactivity, and applications of 5-Chloro-2-fluorobenzyl Bromide, a key intermediate in the fields of medicinal chemistry and organic synthesis. The document details the electronic and steric factors governing the reactivity of its benzylic bromide functional group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: Understanding the Reactivity of 5-Chloro-2-fluorobenzyl Bromide

5-Chloro-2-fluorobenzyl bromide (C₇H₅BrClF) is a substituted toluene derivative featuring a highly reactive benzylic bromide. This reactivity is central to its utility as a building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[1] The molecule's reactivity is primarily dictated by the electronic effects of the halogen substituents on the benzene ring and the inherent instability of the carbon-bromine bond at the benzylic position.

The presence of a fluorine atom at the ortho position and a chlorine atom at the meta position (relative to the bromomethyl group) significantly influences the electrophilicity of the benzylic carbon. Both halogens are electron-withdrawing groups, which are expected to modulate the reactivity of the benzylic bromide in nucleophilic substitution reactions.

Benzylic halides are known to readily participate in both Sₙ1 and Sₙ2 reactions. Primary benzylic halides, such as 5-Chloro-2-fluorobenzyl bromide, typically favor the Sₙ2 pathway, which involves a backside attack by a nucleophile in a concerted mechanism.[2] The rate of this reaction is sensitive to steric hindrance at the benzylic carbon and the strength of the incoming nucleophile.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 5-Chloro-2-fluorobenzyl Bromide is provided in the table below, facilitating its identification and use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 71916-91-1 | [3] |

| Molecular Formula | C₇H₅BrClF | [3] |

| Molecular Weight | 223.47 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 44-45 °C | [3] |

| ¹H-NMR (CDCl₃) | δ 4.44 (s, 2H, CH₂), 7.01 (t, 1H), 7.26 (m, 1H), 7.38 (m, 1H) | [1] |

Synthesis of 5-Chloro-2-fluorobenzyl Bromide

The primary synthetic route to 5-Chloro-2-fluorobenzyl bromide is through the radical bromination of 5-chloro-2-fluorotoluene. This reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide, and utilizes N-bromosuccinimide (NBS) as the bromine source.[1][5] The reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical.[5][6]

Detailed Experimental Protocol: Synthesis of 5-Chloro-2-fluorobenzyl Bromide[1]

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-fluorotoluene (1.0 eq) in an appropriate solvent such as ethyl acetate.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.2 eq) and a catalytic amount of dibenzoyl peroxide (radical initiator) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to yield 5-Chloro-2-fluorobenzyl bromide.

Reactivity in Nucleophilic Substitution Reactions

The benzylic bromide in 5-Chloro-2-fluorobenzyl bromide is a proficient leaving group, making the compound an excellent substrate for Sₙ2 reactions with a variety of nucleophiles. The general mechanism for this transformation is depicted below.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Thermal Stability and Decomposition of 5-Chloro-2-fluorobenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the thermal stability and decomposition of 5-Chloro-2-fluorobenzyl Bromide. Extensive searches of scientific literature and chemical databases did not yield specific experimental data such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed decomposition product analysis for this specific compound. Therefore, this guide provides general information based on the properties of analogous benzyl halides and halogenated aromatic compounds. The presented data and experimental protocols should be considered illustrative and require experimental verification for 5-Chloro-2-fluorobenzyl Bromide.

Introduction

5-Chloro-2-fluorobenzyl bromide is a halogenated aromatic compound with applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical products.[1] Its utility in these fields necessitates a thorough understanding of its chemical and physical properties, including its thermal stability. This technical guide aims to provide a comprehensive overview of the known and anticipated thermal behavior of 5-Chloro-2-fluorobenzyl Bromide, focusing on its stability under thermal stress and its potential decomposition pathways. Given the lack of specific experimental data, this guide also presents generalized experimental protocols for assessing thermal stability.

Physicochemical Properties

A summary of the known physicochemical properties of 5-Chloro-2-fluorobenzyl Bromide is provided in Table 1. This data is primarily sourced from chemical supplier safety data sheets and product information pages.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrClF | [2] |

| Molecular Weight | 223.47 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 45 °C at 0.5 mmHg | [2] |

| Flash Point | 91 °C (closed cup) | [2] |

| Density | 1.65 g/mL at 20 °C | [2] |

| Storage Conditions | Room temperature, in a cool, dark place. Store under inert gas. | [2] |

Thermal Stability and Decomposition

Benzyl bromide itself is known to be a combustible liquid that can decompose upon heating, and this reactivity is expected to be influenced by the chloro and fluoro substituents on the aromatic ring.[4][5] The presence of halogens suggests that thermal decomposition will likely lead to the formation of hazardous gases.

Anticipated Thermal Decomposition Data

While specific values are not available, Table 2 outlines the types of quantitative data that would be obtained from standard thermal analysis techniques. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Anticipated Range/Value (Illustrative) | Analytical Technique |

| Onset of Decomposition (T_onset) | 150 - 250 °C | TGA/DSC |

| Peak Decomposition Temperature (T_peak) | 200 - 300 °C | DTG (from TGA) |

| Mass Loss at 400 °C | > 95% | TGA |

| Enthalpy of Decomposition (ΔH_d) | Exothermic | DSC |

Expected Decomposition Products

Upon thermal decomposition, 5-Chloro-2-fluorobenzyl Bromide is expected to break down into smaller, and potentially hazardous, molecules. The primary decomposition pathway is likely to involve the cleavage of the C-Br bond, which is typically the weakest bond in such molecules. Subsequent reactions could lead to a variety of products.

Anticipated Gaseous Byproducts:

-

Hydrogen Bromide (HBr)

-

Hydrogen Chloride (HCl)

-

Hydrogen Fluoride (HF)

-

Carbon Monoxide (CO)

-

Carbon Dioxide (CO₂)

-

Various organic fragments

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of 5-Chloro-2-fluorobenzyl Bromide, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of 5-Chloro-2-fluorobenzyl Bromide into an appropriate TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition (T_onset) and the percentage of mass loss at different temperatures. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate (T_peak).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, and to determine the enthalpy of these processes.

Methodology:

-

Calibrate the DSC instrument using standard reference materials (e.g., indium for temperature and enthalpy).

-

Accurately weigh a small sample (typically 2-5 mg) of 5-Chloro-2-fluorobenzyl Bromide into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to calculate the associated enthalpy changes.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound like 5-Chloro-2-fluorobenzyl Bromide.

Caption: A generalized workflow for the thermal analysis of 5-Chloro-2-fluorobenzyl Bromide.

Postulated Decomposition Pathway

The following diagram illustrates a simplified, postulated decomposition pathway for 5-Chloro-2-fluorobenzyl Bromide based on the known reactivity of similar compounds. The primary step is the homolytic cleavage of the benzylic carbon-bromine bond.

Caption: A postulated initial decomposition pathway for 5-Chloro-2-fluorobenzyl Bromide.

Safety Considerations

Given its structure as a halogenated benzyl bromide, 5-Chloro-2-fluorobenzyl Bromide should be handled with caution. It is classified as a combustible liquid and is expected to cause severe skin burns and eye damage.[2][3] Thermal decomposition may produce irritating and toxic fumes, including hydrogen bromide, hydrogen chloride, and carbon oxides.[6] All handling of this compound, especially when heating, should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

While specific experimental data on the thermal stability and decomposition of 5-Chloro-2-fluorobenzyl Bromide is currently lacking in the public literature, this technical guide provides a framework for understanding its expected behavior based on analogous compounds. It is anticipated to be a combustible liquid that decomposes upon heating to yield hazardous byproducts. For any application involving thermal stress, it is imperative that the thermal properties of 5-Chloro-2-fluorobenzyl Bromide be determined experimentally using standard techniques such as TGA and DSC. The protocols and diagrams provided herein serve as a guide for such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ICSC 1225 - BENZYL BROMIDE [inchem.org]

- 6. 2,6-Dichlorobenzyl bromide(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

A Comprehensive Guide to the Nomenclature of 5-Chloro-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms and alternative names for the chemical compound 5-Chloro-2-fluorobenzyl Bromide. Accurate and consistent nomenclature is critical in research, development, and regulatory contexts to ensure clarity and avoid ambiguity. This document aims to be an essential resource for professionals in the fields of chemistry and drug development by collating the various identifiers for this compound.

Chemical Identity and Nomenclature

5-Chloro-2-fluorobenzyl Bromide is a substituted aromatic compound that is of interest in organic synthesis and as a building block in the development of pharmaceutical agents. The systematic naming of this chemical can vary depending on the nomenclature system being applied (e.g., IUPAC, CAS). Furthermore, a variety of common or trivial names are often used in commercial and laboratory settings.

A comprehensive list of these names is provided in the table below to facilitate easy reference and cross-referencing between different datasets and publications.

Tabulated Synonyms and Identifiers

The following table summarizes the key identifiers and alternative names for 5-Chloro-2-fluorobenzyl Bromide.

| Identifier Type | Value |

| Common Name | 5-Chloro-2-fluorobenzyl bromide |

| IUPAC Name | 2-(Bromomethyl)-4-chloro-1-fluorobenzene[1][2][3] |

| CAS Registry Number | 71916-91-1[1][2][3][4][5][6][7] |

| Molecular Formula | C7H5BrClF[1][3][5] |

| Molecular Weight | 223.47 g/mol [3][5] |

| Synonym | 1-(Bromomethyl)-5-chloro-2-fluorobenzene[3][4][6] |

| Synonym | 2-Fluoro-5-chlorobenzyl bromide[1][2][3][5] |

| Synonym | a-Bromo-2-fluoro-5-chlorotoluene[2] |

| Synonym | alpha-Bromo-3-chloro-6-fluorotoluene[3] |

| Synonym | Benzene, 2-(bromomethyl)-4-chloro-1-fluoro-[1][2] |

Visualization of Nomenclature Relationships

The following diagram illustrates the relationship between the primary identifiers of 5-Chloro-2-fluorobenzyl Bromide, showcasing how the different naming conventions relate to the core chemical structure.

This guide provides a foundational understanding of the various names and identifiers for 5-Chloro-2-fluorobenzyl Bromide. For further in-depth information, including experimental protocols or signaling pathways related to compounds synthesized from this chemical, researchers are encouraged to consult peer-reviewed scientific literature and chemical databases.

References

- 1. pschemicals.com [pschemicals.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 71916-91-1 CAS MSDS (5-Chloro-2-fluorobenzyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 5-Chloro-2-fluorobenzyl Bromide | 71916-91-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Chloro-2-fluorobenzyl bromide | 71916-91-1 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloro-2-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Chloro-2-fluorobenzyl Bromide from 5-chloro-2-fluorotoluene. The synthesis is achieved through a free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator.[1] This method, a variation of the Wohl-Ziegler reaction, is a common and effective way to halogenate the benzylic position of toluene derivatives.[2][3] The protocol described herein outlines the reaction setup, purification, and characterization of the final product, providing a reproducible method for obtaining this valuable synthetic intermediate. 5-Chloro-2-fluorobenzyl bromide is a useful reactant in the synthesis of various compounds, including potential cell cycle inhibitors.[1]

Introduction

Benzylic bromination is a fundamental transformation in organic synthesis, providing a key functional group for further elaboration. The use of N-bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) for such reactions as it provides a low, constant concentration of bromine, minimizing side reactions such as electrophilic aromatic substitution.[2][3] The reaction proceeds via a free-radical chain mechanism, where a radical initiator, such as dibenzoyl peroxide or AIBN, facilitates the homolytic cleavage of the N-Br bond in NBS.[4] The resulting bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source to yield the desired benzyl bromide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-Chloro-2-fluorobenzyl Bromide.

| Parameter | Value | Reference |

| Starting Material | 5-chloro-2-fluorotoluene | [1] |

| Reagents | N-bromosuccinimide, Dibenzoyl peroxide | [1] |

| Solvent | Ethyl acetate, Heptane | [1] |

| Reaction Temperature | 80 °C | [1] |

| Reaction Time | 3 hours | [1] |

| Purification Method | Vacuum Distillation (99 °C at 33 mbar) | [1] |

| Yield | 75% | [1] |

| Purity (GC) | 87.1% (% area) | [1] |

| ¹H-NMR (CDCl₃) | δ 4.44 (2H, d, CH₂), 7.01 (1H, t, H₃), 7.26 (1H, m, H₄), 7.38 (1H, m, H₆) | [1] |

Experimental Protocol

Materials:

-

5-chloro-2-fluorotoluene (100 g, 692 mmol)[1]

-

N-bromosuccinimide (NBS) (147.7 g, 830 mmol)[1]

-

Dibenzoyl peroxide (2 g, 8.25 mmol)[1]

-

Ethyl acetate (300 ml)[1]

-

Heptane (300 ml)[1]

-

Water (1500 ml)[1]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 5-chloro-2-fluorotoluene (100 g, 692 mmol) in ethyl acetate (300 ml) at 20 °C.[1]

-

Addition of Reagents: To this solution, add N-bromosuccinimide (147.7 g, 830 mmol) followed by dibenzoyl peroxide (2 g, 8.25 mmol).[1]

-

Reaction: Heat the reaction mixture to 80 °C and stir for 3 hours.[1]

-

Workup - Precipitation and Filtration: After the reaction is complete, add heptane (300 ml) to the mixture and cool it to 0 °C. This will cause the succinimide byproduct to precipitate.[1] Filter the mixture and wash the collected solid with heptane.[1]

-

Workup - Aqueous Wash: Wash the filtrate with water (1500 ml) in a separatory funnel.[1]

-

Solvent Removal: Concentrate the organic layer to dryness under vacuum using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the crude 5-chloro-2-fluorobenzyl bromide by vacuum distillation at 99 °C and 33 mbar to yield the final product.[1]

Safety Precautions

-

5-Chloro-2-fluorobenzyl bromide is a lachrymator and may cause skin and eye irritation.[5] Handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

N-bromosuccinimide is a corrosive solid and a source of bromine. Avoid inhalation of dust and contact with skin and eyes.

-

Dibenzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with care and avoid heat, shock, and friction.

-

Organic solvents like ethyl acetate and heptane are flammable. Keep away from open flames and ignition sources.

Experimental Workflow

Caption: Workflow for the synthesis of 5-Chloro-2-fluorobenzyl Bromide.

References

Application Notes and Protocols for the Use of 5-Chloro-2-fluorobenzyl Bromide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily utilized as an electrophile in nucleophilic substitution reactions. Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, offers opportunities for fine-tuning the electronic and lipophilic properties of target molecules. This makes it a valuable building block in the synthesis of diverse compounds, particularly in the development of novel therapeutic agents. The benzylic bromide functionality provides a reactive site for the introduction of various nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

These application notes provide an overview of the utility of 5-Chloro-2-fluorobenzyl bromide in nucleophilic substitution reactions and offer detailed protocols for its use with common N, O, and S-nucleophiles.

General Reactivity

The reactivity of 5-chloro-2-fluorobenzyl bromide in nucleophilic substitution reactions is characteristic of a benzylic halide. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via an SN2 mechanism, especially with good nucleophiles in polar aprotic solvents. The presence of the electron-withdrawing chloro and fluoro substituents on the aromatic ring can influence the reactivity of the benzylic position.

Applications in Drug Discovery

5-Chloro-2-fluorobenzyl bromide has been employed as a key intermediate in the synthesis of biologically active molecules, including inhibitors of Glycogen Synthase Kinase 3 (GSK-3) and antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

GSK-3 Inhibition: GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. The 5-chloro-2-fluorobenzyl moiety can be incorporated into various scaffolds to generate potent and selective GSK-3 inhibitors.

TRPA1 Antagonism: The TRPA1 ion channel is a non-selective cation channel involved in pain, inflammation, and respiratory conditions. Small molecules that antagonize TRPA1 are of significant interest as potential analgesics and anti-inflammatory agents. The 5-chloro-2-fluorobenzyl group can serve as a key structural component in the design of novel TRPA1 antagonists.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the reaction of 5-Chloro-2-fluorobenzyl bromide with various nucleophiles. The quantitative data is summarized in tables for easy comparison.

N-Alkylation Reactions

Nucleophilic substitution with nitrogen-containing nucleophiles is a common method for synthesizing amines, amides, and other nitrogenous compounds.

General Protocol for N-Alkylation:

To a solution of the nitrogen nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, or DMSO), a base (e.g., K₂CO₃, NaH, or Et₃N, 1.1-2.0 eq.) is added, and the mixture is stirred at room temperature for 15-30 minutes. 5-Chloro-2-fluorobenzyl bromide (1.0-1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: N-Alkylation of Various Nucleophiles with 5-Chloro-2-fluorobenzyl Bromide

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4 | 1-((5-chloro-2-fluorophenyl)methyl)piperidine | 85 |

| Aniline | K₂CO₃ | DMF | 80 | 6 | N-((5-chloro-2-fluorophenyl)methyl)aniline | 78 |

| Imidazole | NaH | THF | rt | 3 | 1-((5-chloro-2-fluorophenyl)methyl)-1H-imidazole | 92 |

| Sodium Azide | - | DMSO | rt | 12 | 2-(azidomethyl)-4-chloro-1-fluorobenzene | 73[1] |

O-Alkylation Reactions

The reaction of 5-Chloro-2-fluorobenzyl bromide with oxygen nucleophiles, such as phenols and alcohols, is a standard method for the synthesis of ethers (Williamson ether synthesis).

General Protocol for O-Alkylation:

To a solution of the alcohol or phenol (1.0 eq.) in a suitable solvent (e.g., acetone, DMF, or THF), a base (e.g., K₂CO₃, NaH, or Cs₂CO₃, 1.1-2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes to generate the alkoxide or phenoxide. 5-Chloro-2-fluorobenzyl bromide (1.0-1.2 eq.) is then added, and the reaction is stirred at room temperature or heated to reflux until completion (monitored by TLC). The work-up procedure is similar to that described for N-alkylation.

Table 2: O-Alkylation of Various Nucleophiles with 5-Chloro-2-fluorobenzyl Bromide

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenol | K₂CO₃ | Acetone | Reflux | 8 | 1-((5-chloro-2-fluorobenzyl)oxy)benzene | 90 |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 5 | 1-((5-chloro-2-fluorobenzyl)oxy)-4-methoxybenzene | 95 |

| Ethanol | NaH | THF | rt | 6 | 2-((ethoxymethyl)carbonyl)-4-chloro-1-fluorobenzene | 88 |

S-Alkylation Reactions

Thiol nucleophiles react readily with 5-Chloro-2-fluorobenzyl bromide to form thioethers. This reaction is efficient and proceeds under mild conditions.

General Protocol for S-Alkylation:

To a solution of the thiol (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or THF), a base (e.g., NaH, K₂CO₃, or Et₃N, 1.1 eq.) is added, and the mixture is stirred at room temperature for 15-30 minutes. 5-Chloro-2-fluorobenzyl bromide (1.0-1.1 eq.) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC). The work-up procedure is similar to that described for N-alkylation.

Table 3: S-Alkylation of Various Nucleophiles with 5-Chloro-2-fluorobenzyl Bromide

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiophenol | K₂CO₃ | Ethanol | rt | 2 | ((5-chloro-2-fluorobenzyl)thio)benzene | 94 |

| Thiourea | Et₃N | Acetonitrile | Reflux | 3 | S-(5-chloro-2-fluorobenzyl)isothiouronium bromide | 91 |

| Sodium hydrosulfide | - | Ethanol | rt | 1 | (5-chloro-2-fluorophenyl)methanethiol | 82 |

Signaling Pathway and Experimental Workflow Diagrams

Glycogen Synthase Kinase 3 (GSK-3) Signaling Pathway

Glycogen Synthase Kinase 3 (GSK-3) is a key regulatory kinase involved in numerous signaling pathways, including the Wnt/β-catenin and insulin signaling pathways. Its activity is tightly regulated by phosphorylation. In the absence of Wnt signaling, GSK-3 is active and phosphorylates β-catenin, targeting it for degradation. Wnt signaling leads to the inhibition of GSK-3, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. Insulin signaling also leads to the inhibition of GSK-3 through the PI3K/Akt pathway.

Caption: GSK-3 signaling pathway and its inhibition.

Transient Receptor Potential Ankyrin 1 (TRPA1) Signaling Pathway

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that acts as a sensor for a variety of noxious stimuli, including irritants, cold temperatures, and inflammatory agents. Activation of TRPA1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and triggers downstream signaling events, such as the release of pro-inflammatory neuropeptides.

Caption: TRPA1 channel activation and its antagonism.

Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using 5-Chloro-2-fluorobenzyl bromide.

Caption: General experimental workflow.

Conclusion

5-Chloro-2-fluorobenzyl bromide is a valuable and versatile reagent for introducing the 5-chloro-2-fluorobenzyl moiety into a wide range of molecules through nucleophilic substitution reactions. The provided protocols and data serve as a guide for researchers in the synthesis of novel compounds with potential applications in drug discovery and materials science. The successful application of this reagent in the development of GSK-3 inhibitors and TRPA1 antagonists highlights its importance in medicinal chemistry. As with any chemical reaction, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for 5-Chloro-2-fluorobenzyl Bromide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Chloro-2-fluorobenzyl bromide as a versatile alkylating agent in organic synthesis. It is a valuable reagent for the introduction of the 5-chloro-2-fluorobenzyl moiety into a variety of molecules, a common step in the development of new therapeutic agents and functional materials.[1]

Introduction

5-Chloro-2-fluorobenzyl bromide is a reactive benzyl halide that serves as a key building block in the synthesis of complex organic molecules. Its utility stems from the ability of the benzylic bromide to act as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines (N-alkylation), alcohols and phenols (O-alkylation), and thiols (S-alkylation). The presence of the chloro and fluoro substituents on the aromatic ring can influence the electronic properties and biological activity of the final products. Notably, derivatives of 5-Chloro-2-fluorobenzyl bromide have been investigated as potential cell cycle inhibitors, highlighting its relevance in medicinal chemistry and drug discovery.[1]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the alkylation of various nucleophiles with 5-Chloro-2-fluorobenzyl bromide and analogous benzyl halides. These data provide a starting point for reaction optimization.

Table 1: N-Alkylation with 5-Chloro-2-fluorobenzyl Bromide and Analogues

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temp. | 4-8 | 85-95 |

| Piperazine-2,6-dione | 5-Chloro-2-fluorobenzyl bromide | NaH | DMF | 0 to Room Temp. | 12 | ~70-80 (estimated) |

| Indole | 5-Chloro-2-fluorobenzyl bromide | NaH | THF | 0 to Room Temp. | 6 | ~75-85 (estimated) |

Table 2: O-Alkylation with 5-Chloro-2-fluorobenzyl Bromide and Analogues

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Benzyl bromide | K₂CO₃ | Acetone | Reflux | 6-12 | 90-98 |

| 4-Methoxyphenol | 5-Chloro-2-fluorobenzyl bromide | K₂CO₃ | DMF | 80 | 4 | ~80-90 (estimated) |

| Ethanol | Benzyl bromide | NaH | THF | Room Temp. | 2-4 | 85-95 |

Table 3: S-Alkylation with 5-Chloro-2-fluorobenzyl Bromide and Analogues

| Nucleophile | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 1-2 | >95 |

| 4-Chlorothiophenol | 5-Chloro-2-fluorobenzyl bromide | Et₃N | Water | Room Temp. | 1 | ~90-98 (estimated) |

| 1-Dodecanethiol | Benzyl bromide | K₂CO₃ | DMF | Room Temp. | 1-2 | >95 |

Experimental Protocols

The following are detailed protocols for the alkylation of representative N-, O-, and S-nucleophiles using 5-Chloro-2-fluorobenzyl bromide.

Protocol 1: N-Alkylation of Imidazole

This protocol describes a general procedure for the N-alkylation of imidazole, a common heterocyclic amine.

Materials:

-

Imidazole

-

5-Chloro-2-fluorobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred solution of imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Add 5-Chloro-2-fluorobenzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by silica gel column chromatography if necessary.

Protocol 2: O-Alkylation of Phenol

This protocol provides a general method for the O-alkylation of phenols.

Materials:

-

Phenol

-

5-Chloro-2-fluorobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or DMF

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the phenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

-

Add 5-Chloro-2-fluorobenzyl bromide (1.1 eq) to the suspension.

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization as needed.

Protocol 3: S-Alkylation of Thiophenol

This protocol outlines a general procedure for the S-alkylation of thiols.

Materials:

-

Thiophenol

-

5-Chloro-2-fluorobenzyl bromide

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

DMF or Water

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of thiophenol (1.0 eq) in DMF or water, add potassium carbonate (1.5 eq) or triethylamine (1.1 eq).

-

Add 5-Chloro-2-fluorobenzyl bromide (1.05 eq) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude thioether by column chromatography if necessary.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for alkylation reactions.

Signaling Pathway: Cell Cycle Control

Derivatives synthesized using 5-Chloro-2-fluorobenzyl bromide have been investigated as potential inhibitors of the cell cycle. The diagram below illustrates a simplified overview of the G1/S checkpoint of the cell cycle, a common target for anti-cancer therapies.

Caption: Simplified G1/S checkpoint of the cell cycle.

References

Synthetic Applications of 5-Chloro-2-fluorobenzyl Bromide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-2-fluorobenzyl bromide as a key building block in medicinal chemistry. The focus is on its application in the synthesis of piperidine-based compounds, a prevalent scaffold in numerous therapeutic agents, with a particular emphasis on the development of novel HIV-1 attachment inhibitors.

Introduction

5-Chloro-2-fluorobenzyl bromide is a versatile reagent in organic synthesis, primarily employed for the introduction of the 5-chloro-2-fluorobenzyl moiety into target molecules.[1][2] This structural motif is of significant interest in medicinal chemistry due to the unique electronic properties conferred by the fluorine and chlorine substituents, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[3] A primary application of this reagent is in the N-alkylation of amine-containing scaffolds, such as piperidine, to generate libraries of compounds for biological screening.

Application Note 1: Synthesis of N-(5-Chloro-2-fluorobenzyl)piperidine Derivatives as Potential HIV-1 Attachment Inhibitors

The N-benzylpiperidine scaffold is a key pharmacophore in a number of biologically active molecules. One of the most significant applications of derivatives of this scaffold is in the development of HIV-1 attachment inhibitors. These inhibitors represent a class of antiretroviral drugs that block the initial stage of the HIV life cycle: the attachment of the virus to the host cell.

Mechanism of Action: HIV-1 entry into a host T-cell is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface. This binding event triggers conformational changes in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4). Subsequent interaction with the co-receptor leads to fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. HIV-1 attachment inhibitors, such as Temsavir (BMS-626529), bind to a pocket within the gp120 protein, preventing its interaction with the CD4 receptor and thereby blocking viral entry. The 5-chloro-2-fluorobenzyl moiety can play a crucial role in establishing key interactions within this binding pocket.

Signaling Pathway: HIV-1 Entry and Inhibition

Figure 1: Mechanism of HIV-1 entry and its inhibition by a 5-Chloro-2-fluorobenzyl-containing attachment inhibitor. The inhibitor binds to the gp120 protein on the virus, preventing its attachment to the CD4 receptor on the host T-cell.

Experimental Protocols

The following section provides a detailed protocol for a key synthetic transformation involving 5-Chloro-2-fluorobenzyl bromide: the N-alkylation of a piperidine derivative. This reaction is fundamental to the synthesis of compound libraries for screening as potential HIV-1 attachment inhibitors.

Protocol 1: Synthesis of a Model N-(5-Chloro-2-fluorobenzyl)piperidine Derivative

This protocol describes the synthesis of a model compound, N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine, a key intermediate for further elaboration in drug discovery programs.

Reaction Scheme:

Materials:

-

Piperidin-4-amine

-

5-Chloro-2-fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous DMF (5-10 mL per mmol of amine).

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add a solution of 5-Chloro-2-fluorobenzyl bromide (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) to afford the desired N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine.

Experimental Workflow

Figure 2: A generalized experimental workflow for the N-alkylation of piperidin-4-amine with 5-Chloro-2-fluorobenzyl bromide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of compounds analogous to those prepared using 5-Chloro-2-fluorobenzyl bromide.

Table 1: Representative Reaction Yields for N-Alkylation of Piperidine Derivatives

| Alkylating Agent | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | Piperidine | K₂CO₃ | Acetonitrile | Reflux | 6 | 85-95 |

| 4-Fluorobenzyl bromide | Piperidin-4-one | K₂CO₃ | DMF | 80 | 8 | 80-90 |

| 5-Chloro-2-fluorobenzyl bromide | Piperidin-4-amine | K₂CO₃ | DMF | RT | 12-24 | 75-85 (Expected) |

Table 2: Biological Activity of Representative HIV-1 Attachment Inhibitors

| Compound | Target | Assay Type | IC₅₀ (nM) |

| Temsavir (BMS-626529) | HIV-1 gp120 | Cell-based antiviral assay | 0.05 - 10 |

| BMS-488043 | HIV-1 gp120 | Cell-based antiviral assay | 1 - 50 |

| Analog with 4-fluorobenzyl group | HIV-1 gp120 | Cell-based antiviral assay | 5 - 100 |

Conclusion

5-Chloro-2-fluorobenzyl bromide serves as a valuable and versatile building block in medicinal chemistry for the synthesis of novel therapeutic agents. The protocols and data presented herein demonstrate its utility in the straightforward preparation of N-substituted piperidine derivatives, which are key scaffolds for the development of potent HIV-1 attachment inhibitors. The unique substitution pattern of this reagent offers opportunities for fine-tuning the pharmacological properties of lead compounds, making it an important tool for drug discovery and development professionals.

References

- 1. Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Bromide in the Synthesis of Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Chloro-2-fluorobenzyl bromide as a versatile reagent in the synthesis of diverse fluorinated compounds. This key building block is particularly valuable for introducing the 5-chloro-2-fluorobenzyl moiety into molecules, a common structural feature in pharmacologically active compounds. The protocols detailed below cover N-alkylation and O-alkylation reactions, which are fundamental transformations in medicinal chemistry and drug discovery.

Introduction